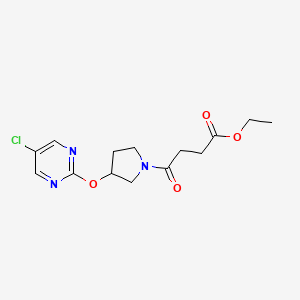
4-(3-((5-氯嘧啶-2-基)氧基)吡咯烷-1-基)-4-氧代丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound that features a pyrimidine ring, a pyrrolidine ring, and an ester functional group
科学研究应用
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
Target of Action
The compound “Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate” contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate”. Given the broad range of activities associated with pyrimidine derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit a range of effects, depending on their specific targets and mode of action .
准备方法
The synthesis of Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
化学反应分析
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can be compared with other similar compounds, such as:
- Ethyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Ethyl 4-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
These compounds share a similar core structure but differ in the substituents on the pyrimidine ring. The uniqueness of Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate lies in its specific substituents, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSENVRJNKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

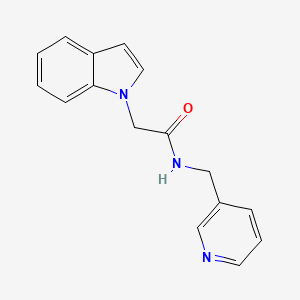
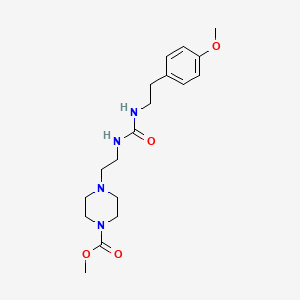
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
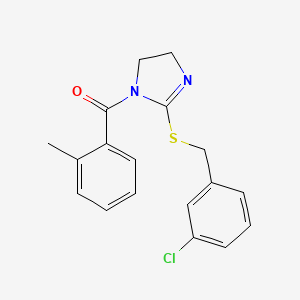
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)
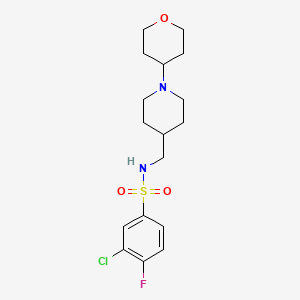
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)
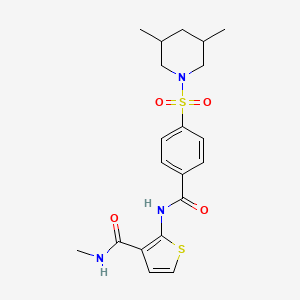
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
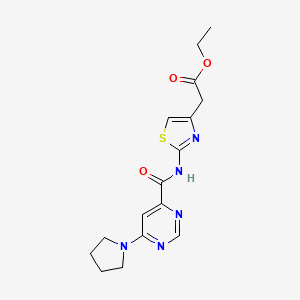
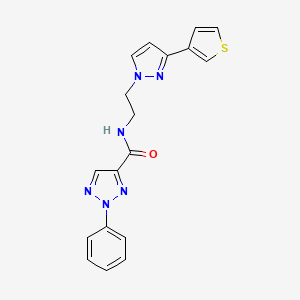
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
